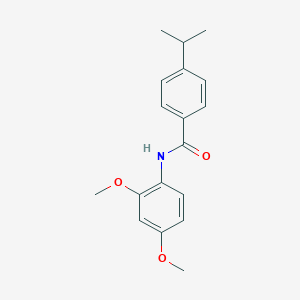
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole, also known as DBDO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. DBDO is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling. In recent years, DBDO has emerged as a promising lead compound for the development of novel anti-diabetic drugs.
Mecanismo De Acción
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole exerts its therapeutic effects by inhibiting the activity of PTP1B. PTP1B is an enzyme that negatively regulates insulin signaling, and its inhibition results in increased insulin sensitivity and glucose uptake. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. The compound has also been shown to reduce blood glucose levels and improve lipid metabolism. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has been demonstrated to have anti-inflammatory effects, which may contribute to its therapeutic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole is its potent inhibitory activity against PTP1B, which makes it a promising lead compound for the development of new anti-diabetic drugs. However, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has a relatively short half-life and low bioavailability, which may limit its clinical utility. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole in humans.
Direcciones Futuras
Future research on 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to increase its clinical utility. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's anti-diabetic and anti-cancer activities. Finally, the potential of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole as a lead compound for the development of new drugs for other diseases should be explored.
Métodos De Síntesis
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole involves the reaction of 2-hydroxybenzaldehyde, hydrazine hydrate, and phenylacetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, dehydration, and oxidation, to yield the final product. The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole is relatively straightforward and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent anti-diabetic activity in preclinical studies, making it a promising candidate for the development of new drugs. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole has also been investigated for its anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.
Propiedades
Nombre del producto |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole |
|---|---|
Fórmula molecular |
C16H12N2O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H12N2O3/c1-2-4-11(5-3-1)15-17-18-16(21-15)12-6-7-13-14(10-12)20-9-8-19-13/h1-7,10H,8-9H2 |
Clave InChI |
RFMADOSBDOVUJC-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)

![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)

![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)

![N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)
![2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B253333.png)
![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)
![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)